

Early discovery and development history of Azvudine hydrochloride

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An In-depth Technical Guide to the Early Discovery and Development of **Azvudine Hydrochloride**

Introduction

Azvudine (FNC), chemically known as 2'-Deoxy-2'- β -fluoro-4'-azidocytidine, is a novel nucleoside analogue with broad-spectrum antiviral activity.^[1] Initially developed for the treatment of Human Immunodeficiency Virus (HIV), it has gained significant attention for its efficacy against SARS-CoV-2, the virus responsible for COVID-19.^{[1][2]} Azvudine is distinguished as the first dual-target oral drug that simultaneously inhibits the viral reverse transcriptase and the viral infectivity factor (Vif) in HIV treatment.^{[3][4]} Its journey from a laboratory curiosity to a clinically approved therapeutic for two major viral diseases represents a significant achievement in medicinal chemistry and drug development. This guide provides a comprehensive overview of the early discovery, preclinical, and clinical development history of **Azvudine hydrochloride**.

Early Discovery and Medicinal Chemistry

The discovery of Azvudine can be traced back to a patent filed by Chang Jun-biao of Zhengzhou University.^[5] The drug discovery process began with 2'-deoxynucleoside as a starting point, followed by extensive modifications, including the introduction of a 2'- β -fluoro atom and substitutions at the 4'-position.^[6] Independently, researchers at Roche discovered the compound in 2009 as a potential inhibitor of the Hepatitis C virus RNA polymerase in vitro.^[5]

Chinese scientists further investigated its potential against a range of viruses with reverse transcriptase enzymes, including Hepatitis B virus (HBV) and Human T-lymphotropic virus 1 (HTLV-1).[5] In 2011, the Chang group proposed Azvudine as a potential treatment for HIV following positive in vitro test results.[5] The synthesis of Azvudine involves a multi-step process, including hydroxy substitution, elimination reactions, and the introduction of an azide group under ICI catalysis.[7]

Mechanism of Action

Azvudine is a nucleoside reverse transcriptase inhibitor (NRTI).[8] Its mechanism involves intracellular phosphorylation by host cell kinases to its active triphosphate form, Azvudine triphosphate (FNC-TP).[1][9] This active metabolite then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain.[9]

Against HIV: Azvudine exhibits a dual-action mechanism.

- **Reverse Transcriptase Inhibition:** As a classic NRTI, FNC-TP is incorporated into the viral DNA chain by the reverse transcriptase enzyme. Lacking a 3'-hydroxyl group, it acts as a chain terminator, halting further elongation of the viral DNA and thus inhibiting replication.[9]
- **Vif Inhibition:** Azvudine also prevents the degradation of the host antiviral protein APOBEC3G (A3G) induced by the HIV-1 accessory protein Vif.[6] This represents a first-in-class dual-acting antiviral agent.[6]

Against SARS-CoV-2: The primary target is the viral RNA-dependent RNA polymerase (RdRp).[4][10] FNC-TP is incorporated into the viral RNA chain during synthesis, leading to the termination of the chain and inhibition of viral replication.[1][10]

Fig. 1: Mechanism of Action of Azvudine.

Preclinical Development

In Vitro Studies

Azvudine has demonstrated potent antiviral activity against a wide range of viruses in vitro.

- **HIV:** It exerted highly potent inhibition on HIV-1, with EC₅₀ values ranging from 0.03 to 6.92 nM, and on HIV-2, with EC₅₀ values from 0.018 to 0.025 nM.[11] It also showed synergistic

effects when combined with six other approved anti-HIV drugs.[11] Notably, Azvudine remained active against NRTI-resistant strains, although the M184V mutation caused a 250-fold reduction in susceptibility.[11]

- SARS-CoV-2: In vitro studies showed that Azvudine inhibits SARS-CoV-2 with an EC₅₀ value ranging from 1.2 to 4.3 µM.[1] Its active metabolite, CL-236, showed an EC₅₀ of approximately 3.2 µM against SARS-CoV-2, which is comparable to Remdesivir.[12]
- Other Viruses: Azvudine has also shown in vitro activity against Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Enterovirus 71 (EV71).[2]

Table 1: In Vitro Antiviral Activity of Azvudine

Virus	Strain/Target	EC ₅₀	Selectivity Index (SI)	Reference
HIV-1	Wild-type & Drug-resistant	0.03 - 6.92 nM	> 1000	[2][11]
HIV-2	Wild-type	0.018 - 0.025 nM	> 1000	[2][11]
SARS-CoV-2	-	1.2 - 4.3 µM	15 - 83	[1]
HCoV-OC43	-	4.3 µM	-	[2]
Hepatitis C Virus (HCV)	-	0.024 µM	-	[2]

In Vivo and Pharmacokinetic Studies

Animal studies were crucial in establishing the pharmacokinetic and safety profile of Azvudine.

- Pharmacokinetics: The oral bioavailability in rats and dogs was determined to be approximately 83%.[5] The plasma half-life in dogs is about 4 hours.[5] Azvudine exhibits low plasma protein binding in humans, dogs, and rats.[2] It is primarily excreted unchanged through the kidneys, with over 70% of the drug excreted within 12 hours in HIV-infected patients.[2] Postprandial administration significantly increased exposure, leading to the recommendation that it be taken on an empty stomach.[2]

- Toxicology: Chronic toxicity studies established No-Observed-Adverse-Effect Levels (NOAELs) of 0.5 mg/kg/d in rats (3 months) and 0.1 mg/kg/d in beagle dogs (39 weeks).[5] The primary toxicities observed in animal models were related to the immune, bone marrow, and digestive systems.[5]

Table 2: Pharmacokinetic and Toxicological Profile of Azvudine

Parameter	Species	Value	Reference
Bioavailability (Oral)	Rat, Dog	~83%	[5]
Elimination Half-life	Dog	4 hours	[5]
Primary Excretion Route	Human	Renal (unchanged)	[2]
NOAEL (Chronic)	Rat (3 months)	0.5 mg/kg/d	[5]
NOAEL (Chronic)	Beagle Dog (39 weeks)	0.1 mg/kg/d	[5]

Experimental Protocols

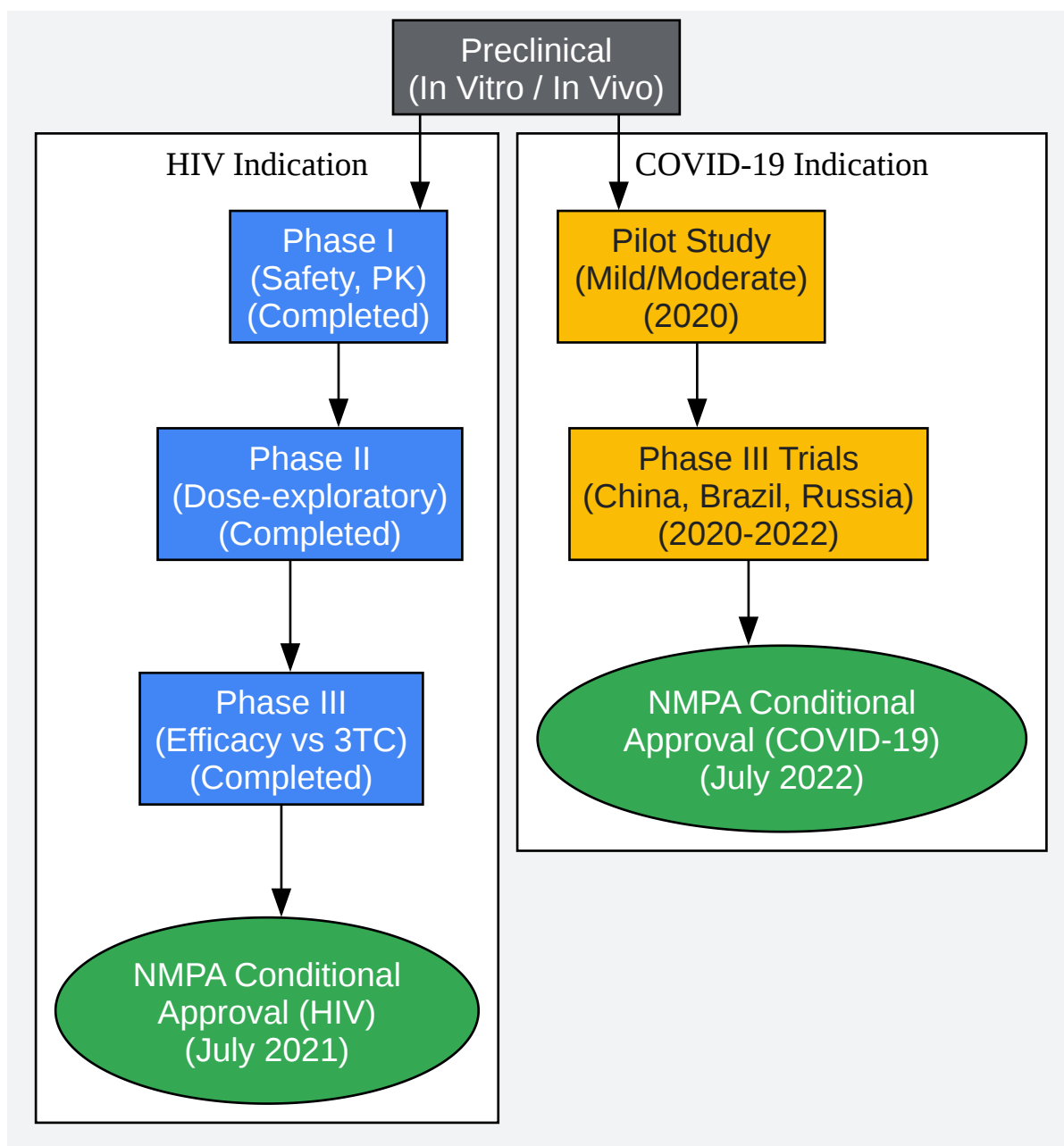
Detailed experimental protocols from the initial discovery phase are often proprietary. However, based on published research, key methodologies can be outlined:

- In Vitro Antiviral Assays (General Protocol):
 - Cell Culture: Appropriate host cells (e.g., C8166, PBMCs for HIV; Vero E6 for SARS-CoV-2) are cultured under standard conditions.
 - Virus Infection: Cells are infected with a known titer of the virus.
 - Drug Treatment: Immediately after infection, cells are treated with serial dilutions of Azvudine.
 - Incubation: The treated, infected cells are incubated for a specific period (e.g., 48-72 hours).

- **Endpoint Measurement:** The extent of viral replication is measured using methods like p24 antigen ELISA (for HIV), cytopathic effect (CPE) observation, or quantitative RT-PCR for viral RNA.
- **Data Analysis:** The EC_{50} (50% effective concentration) and CC_{50} (50% cytotoxic concentration) are calculated to determine the selectivity index ($SI = CC_{50}/EC_{50}$).
- **Pharmacokinetic Studies (General Animal Protocol):**
 - **Dosing:** A single dose of Azvudine is administered to animals (e.g., rats, dogs) via oral gavage and intravenous injection.
 - **Blood Sampling:** Blood samples are collected at predetermined time points post-dosing.
 - **Sample Processing:** Plasma is separated and stored frozen until analysis.
 - **Bioanalysis:** Plasma concentrations of Azvudine are quantified using a validated analytical method, such as LC-MS/MS.
 - **Parameter Calculation:** Pharmacokinetic parameters (e.g., C_{max} , T_{max} , AUC, half-life, bioavailability) are calculated using non-compartmental analysis.

Clinical Development

The clinical development of Azvudine began for HIV treatment and was later expanded to include COVID-19.



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Fig. 2: Clinical Development Workflow for Azvudine.

HIV Clinical Trials

Clinical evaluation for HIV began in 2013.[2]

- Phase I/II: These trials demonstrated desirable safety and pharmacokinetic profiles. Phase II was a dose-exploratory study in treatment-naïve HIV patients.[13][14]

- Phase III: A multi-center, randomized, double-blind, active-control trial was conducted to compare Azvudine with Lamivudine (3TC), both in combination with Tenofovir (TDF) and Efavirenz (EFV).[14] The primary endpoint was the proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.[14]

COVID-19 Clinical Trials

Following promising in vitro results against coronaviruses, Azvudine was rapidly advanced into clinical trials for COVID-19.[5]

- Pilot Study: An open-label pilot study on mild and moderate cases was conducted in 2020, yielding mildly positive results.[4][5]
- Phase III Trials: Several Phase III trials were conducted between 2020 and 2022 in China, Russia, and Brazil to evaluate efficacy and safety.[3][4]
 - Brazil Study (Moderate COVID-19): A randomized, double-blind, placebo-controlled trial found that the time to achieve a second negative nucleic acid test was significantly shorter in the Azvudine group (7.73 days) compared to the placebo group (8.89 days, $p=0.028$). [15]
 - Russia Study: The proportion of subjects with clinical improvement on day 7 was significantly higher in the Azvudine group (57/157) compared to the control group (15/157, $P < 0.001$). [2] The median time to clinical improvement was also shorter (10 days vs. 13 days, $P < 0.001$). [2]
 - China Study: State media reported 40% clinical improvement in 7 days for the Azvudine group versus 11% in the control group. [5] However, another study noted no statistically significant difference in the changes in viral load between the Azvudine and control groups. [16]

Table 3: Key Efficacy Results from Azvudine COVID-19 Phase III Trials

Study Location	Patient Population	Primary Endpoint	Azvudine Group	Control/Placebo Group	P-value	Reference
Brazil	Moderate COVID-19	Time to 2nd Negative PCR	7.73 days	8.89 days	0.028	[15]
Russia	-	Clinical Improvement at Day 7	36.3% (57/157)	9.6% (15/157)	< 0.001	[2] [16]
Russia	-	Median Time to Clinical Improvement	10 days	13 days	< 0.001	[2] [16]
Brazil	Mild COVID-19	Time to 1st Negative PCR	5.55 days	8.27 days	< 0.001	[16]

Safety Profile in Clinical Trials

Across multiple trials, Azvudine has shown a favorable safety profile.

- HIV: In a Phase III trial, the rate of participants discontinuing therapy due to adverse events (AEs) was reported as a safety outcome.[\[14\]](#)
- COVID-19: A meta-analysis of five randomized controlled trials (RCTs) found the incidence of AEs was 44.52% in the Azvudine group versus 49.74% in control groups.[\[2\]](#) The incidence of serious adverse events (SAEs) was 1.16% in the Azvudine groups compared to 1.86% in the control groups.[\[2\]](#) Common side effects included dizziness, elevated liver enzymes, nausea, and vomiting.[\[5\]](#)

Regulatory Milestones

- July 21, 2021: China's National Medical Products Administration (NMPA) granted conditional approval for Azvudine to treat high-viral-load cases of HIV-1.[2][4]
- July 25, 2022: The NMPA granted conditional approval for Azvudine to treat adult patients with COVID-19, making it China's first domestically developed oral anti-COVID-19 agent.[2][6]
- August 9, 2022: Azvudine was included in China's "Diagnosis and Treatment Program for Novel Coronavirus Pneumonia (Ninth Edition)".[3][6]
- February 2023: The Ministry of Health of the Russian Federation approved the use of Azvudine for individuals infected with SARS-CoV-2.[6]

Conclusion

The development of **Azvudine hydrochloride** is a testament to a nearly 20-year journey of medicinal chemistry innovation and persistent clinical evaluation.[6] From its origins as a modified nucleoside for HIV, its broad-spectrum activity was successfully leveraged to address the global COVID-19 pandemic. Its dual mechanism against HIV and potent inhibition of viral polymerases, combined with a manageable safety profile and oral bioavailability, underscore its importance in the antiviral therapeutic landscape. The early discovery and development history of Azvudine provides a compelling case study for researchers and drug development professionals in the ongoing search for effective treatments for viral diseases.

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